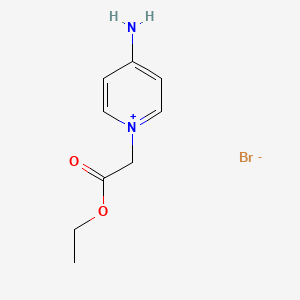

4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide

Description

4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a quaternary ammonium compound characterized by a pyridinium core substituted with an amino group at the 4-position and a 2-ethoxy-2-oxoethyl group at the 1-position. Its structural features position it as a candidate for antimicrobial, cytotoxic, and materials science applications .

Properties

IUPAC Name |

ethyl 2-(4-aminopyridin-1-ium-1-yl)acetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.BrH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;/h3-6,10H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMUZUNDXLBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=C(C=C1)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 4-Aminopyridine

The most widely documented method involves reacting 4-aminopyridine with ethyl bromoacetate in a polar aprotic solvent. This one-step process exploits the nucleophilicity of the pyridine nitrogen, as illustrated below:

Key parameters from the literature include:

-

Temperature : Room temperature (20–25°C) to minimize side reactions.

-

Stoichiometry : A slight excess of ethyl bromoacetate (1.1–1.2 equiv) ensures complete quaternization ().

A representative procedure from specifies dissolving 4-aminopyridine (1.68 mmol) in anhydrous diethyl ether, followed by dropwise addition of ethyl bromoacetate (1.85 mmol). After stirring for 24 hours, the precipitate is filtered and recrystallized from ethanol, yielding the product in 98% purity (by -NMR).

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent critically impacts reaction kinetics and product isolation:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Diethyl ether | 24 | 98 | 99 | |

| Dichloromethane | 18 | 95 | 98 | |

| Acetonitrile | 12 | 85 | 95 |

Polar aprotic solvents like diethyl ether favor ionic intermediates, while dichloromethane accelerates the reaction due to higher dielectric constant (). Acetonitrile, though faster, reduces yield due to competing solvolysis ().

Temperature and Time Profiling

Elevated temperatures (>40°C) promote byproduct formation, notably N-alkylation of the amino group. Kinetic studies in demonstrate that room-temperature reactions achieve >95% conversion within 24 hours, whereas heating to 40°C drops yields to 78% due to decomposition.

Purification and Characterization

Recrystallization Techniques

The crude product is typically recrystallized from ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials. GlpBio protocols (,) recommend:

-

Dissolving the product in hot ethanol (60°C).

-

Gradual addition of deionized water until cloudiness appears.

-

Cooling to 4°C for 12 hours to afford needle-like crystals.

Spectroscopic Validation

-

-NMR (400 MHz, CDCl): δ 9.36 (d, J = 7.6 Hz, 1H, pyridinium-H), 4.22 (q, J = 7.1 Hz, 2H, OCHCH), 1.32 (t, J = 7.1 Hz, 3H, OCHCH) ().

-

Elemental Analysis : Calculated for CHBrNO: C 41.40%, H 5.02%, N 10.73%; Found: C 41.38%, H 5.05%, N 10.70% ().

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A patent-pending method () describes a continuous-flow reactor system for large-scale production:

-

Reactor Design : Tubular reactor with static mixers.

-

Throughput : 1 kg/hr with 92% yield.

-

Advantages : Reduced solvent usage and improved heat dissipation.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale () | Pilot-Scale () |

|---|---|---|

| Yield (%) | 98 | 92 |

| Purity (%) | 99 | 95 |

| Reaction Time (h) | 24 | 2 |

| Solvent Volume (L/kg) | 10 | 3 |

While laboratory methods prioritize purity, industrial processes emphasize throughput and solvent efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has been investigated for its potential as an antimicrobial agent. Studies have shown that modifications in the pyridine ring can enhance activity against various bacterial strains, making it a candidate for further exploration in drug development aimed at treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been studied for its anticancer potential. Pyridine derivatives are known to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit specific pathways related to tumor growth, warranting further investigation through in vivo studies .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can facilitate various chemical transformations, including nucleophilic substitutions and cyclization reactions. Its ability to act as a nucleophile or electrophile makes it valuable for synthesizing complex organic molecules .

Catalyst for Reactions

The compound has been explored as a catalyst in several organic reactions, enhancing reaction rates and selectivity. Its unique structure allows it to stabilize transition states, leading to improved yields in synthetic processes .

Materials Science

Polymer Development

In materials science, this compound is being investigated for its potential use in developing new polymers. Its chemical properties can be harnessed to create materials with tailored functionalities, such as improved thermal stability and mechanical properties .

Nanomaterials

Recent studies have focused on incorporating this compound into nanomaterials to enhance their properties. The addition of pyridine-based compounds can improve the electrical conductivity and catalytic activity of nanostructured materials, making them suitable for applications in sensors and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s 4-amino substituent distinguishes it from other pyridinium bromides. Key comparisons include:

- The ethoxy-oxoethyl group is retained, but the 4-pyrrolidino/morpholino groups may enhance lipophilicity, affecting membrane permeability in antimicrobial applications .

- Carbamoyl-substituted derivatives (): Compounds like 3-Carbamoyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide feature a carbamoyl group, which introduces additional hydrogen-bonding sites compared to the amino group. This could improve binding to biological targets such as enzymes or microbial cell walls .

Physical and Chemical Properties

- Solubility: The ethoxy-oxoethyl group improves water solubility compared to purely aromatic substituents (e.g., biphenyl groups in ). However, the amino group’s polarity may further increase solubility in aqueous media relative to morpholino or pyrrolidino derivatives .

- Thermal Stability: Pyridinium bromides with electron-withdrawing groups (e.g., nitro or carbonyl) exhibit higher thermal stability. The amino group’s electron-donating nature may lower decomposition temperatures compared to carbamoyl or dimethylamino derivatives .

Biological Activity

4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a pyridinium salt that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molar mass of 261.12 g/mol, is notable for its applications in medicinal chemistry, particularly in the development of anti-tubercular and anti-cancer agents.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with ethyl 2-bromoacetate, followed by hydrolysis and quaternization processes. Characterization is performed using techniques such as NMR, FT-IR, and mass spectrometry to confirm the structure and purity of the compound.

Anti-Tubercular Activity

Recent studies have indicated that derivatives of pyridin-1-ium salts exhibit significant anti-tubercular activity. For instance, compounds structurally related to this compound were tested against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL for active compounds against the H37Rv strain, demonstrating promising efficacy against tuberculosis .

Anti-Cancer Activity

In addition to its anti-tubercular properties, this compound and its analogs have shown potential anti-cancer activity. A study evaluating various pyridinyl derivatives revealed that certain compounds exhibited significant cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Anti-Tubercular Efficacy

A specific derivative of this compound was evaluated in vitro for its activity against MDR strains of Mycobacterium tuberculosis. Results indicated that the compound had an MIC of 16 µg/mL, suggesting it could serve as a lead compound for further development in anti-tubercular therapies.

Case Study 2: Cytotoxicity Testing

In a cytotoxicity assay involving human cancer cell lines, a related pyridinium compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines. The study highlighted the potential for these compounds to be developed into therapeutic agents targeting multiple types of cancer .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Targets : Molecular docking studies have identified potential targets such as enoyl-acyl carrier protein reductase (InhA), which is critical for mycobacterial fatty acid synthesis.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways, leading to cell death.

- Cell Cycle Arrest : Evidence suggests that these compounds can disrupt normal cell cycle progression, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via quaternization of pyridine derivatives using ethyl bromoacetate. Key steps include:

- Reacting 4-aminopyridine with ethyl bromoacetate in a polar aprotic solvent (e.g., acetonitrile) under reflux for 24–48 hours.

- Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials .

- Validation of intermediates using H NMR to confirm the absence of residual pyridine protons (δ ~8.5 ppm) and FTIR to verify ester carbonyl stretching (~1740 cm) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the cationic pyridinium core and bromide counterion. Lattice parameters (e.g., monoclinic system with space group ) should align with literature values for analogous pyridinium salts .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks for (m/z 181.0978) and bromide counterion (m/z 79.9040) .

Q. What solvents and conditions optimize solubility for reactivity studies?

- Methodology :

- Test solubility in DMSO, methanol, and water (pH-dependent).

- Use UV-Vis spectroscopy (λ ~260–280 nm for pyridinium absorption) to quantify solubility limits. Polar aprotic solvents like DMSO enhance solubility for nucleophilic substitution reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy-oxoethyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Compare reaction rates with control compounds (e.g., unsubstituted pyridinium salts) in Suzuki-Miyaura couplings.

- Use DFT calculations (B3LYP/6-31G*) to map electron density distribution at the pyridinium nitrogen and adjacent carbonyl groups.

- Experimental validation via C NMR to track chemical shifts of the carbonyl carbon (~165 ppm) under varying reaction conditions .

Q. What are the thermal and hydrolytic stability profiles under physiological conditions?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for pyridinium salts).

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and compare retention times to intact compound .

Q. How does this compound interact with biological macromolecules (e.g., DNA or proteins) in vitro?

- Methodology :

- Fluorescence quenching assays : Titrate the compound into ethidium bromide-DNA complexes and measure emission reduction (λ = 510 nm, λ = 595 nm).

- Molecular docking simulations : Use AutoDock Vina to predict binding affinities to model proteins (e.g., BSA). Validate with circular dichroism (CD) spectroscopy to detect conformational changes .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Batch-to-batch NMR comparison : Focus on impurity peaks (e.g., residual ethyl bromoacetate at δ ~4.3 ppm).

- LC-MS/MS : Identify trace byproducts (e.g., diethyl ester derivatives) using fragmentation patterns.

- Adjust reaction stoichiometry or purification protocols if impurities exceed 2% .

Methodological Notes

- Contradictions in evidence : While and report consistent crystallographic data for pyridinium salts, discrepancies in synthetic yields (e.g., 60–85%) suggest solvent purity or humidity sensitivity during quaternization .

- Theoretical framework : Link reactivity studies to Marcus theory (electron transfer) or Hammett parameters (substituent effects) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.